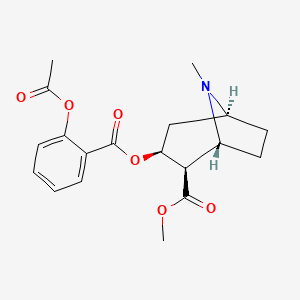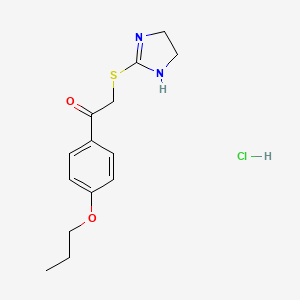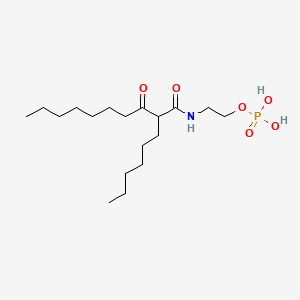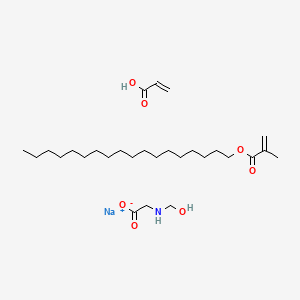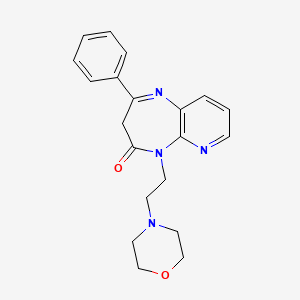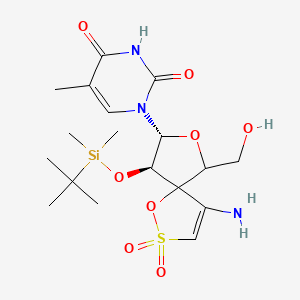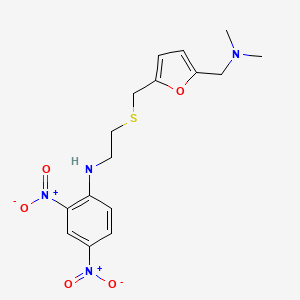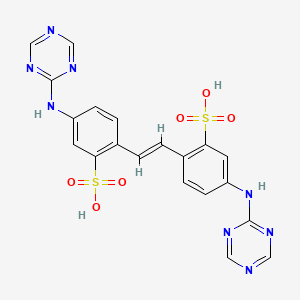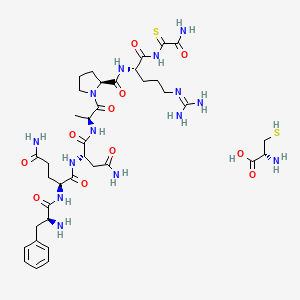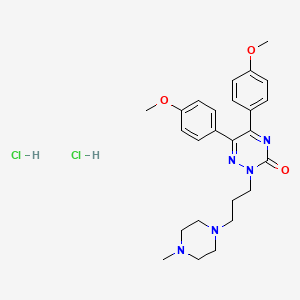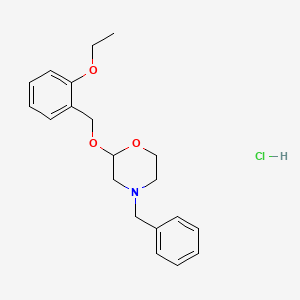
Canrenoate sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium aldadiene can be synthesized through the reaction of canrenoic acid with sodium hydroxide. The reaction typically involves dissolving canrenoic acid in a suitable solvent, such as ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of sodium aldadiene.
Industrial Production Methods: In industrial settings, the production of sodium aldadiene involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions: Sodium aldadiene undergoes various chemical reactions, including:
Oxidation: Sodium aldadiene can be oxidized to form hydroxylated derivatives. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of sodium aldadiene can lead to the formation of reduced spirolactone derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Sodium aldadiene can participate in substitution reactions, where one of its functional groups is replaced by another. These reactions often require specific catalysts and conditions to proceed efficiently.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium or platinum, along with appropriate solvents and temperatures.
Major Products:
Oxidation: Hydroxylated derivatives of sodium aldadiene.
Reduction: Reduced spirolactone derivatives.
Substitution: Various substituted spirolactone compounds.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of spirolactone derivatives.
Biology: Sodium aldadiene is studied for its effects on cellular processes, including its role as an aldosterone antagonist.
Medicine: It has potential therapeutic applications in the treatment of conditions related to aldosterone imbalance, such as hypertension and heart failure.
Industry: Sodium aldadiene is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Sodium aldadiene exerts its effects by inhibiting the action of aldosterone, a hormone that regulates sodium and potassium levels in the body. It competes with aldosterone for binding to its receptor, thereby blocking its effects. This inhibition leads to increased excretion of sodium and water, reducing blood pressure and alleviating conditions associated with aldosterone excess.
Molecular Targets and Pathways:
Aldosterone Receptor: Sodium aldadiene binds to the aldosterone receptor, preventing aldosterone from exerting its effects.
Mitochondrial Hydroxylases: It competes with intermediates of corticosteroid biosynthesis for mitochondrial hydroxylases, inhibiting the synthesis of corticosteroids.
Comparison with Similar Compounds
- Spironolactone
- Canrenone
- Eplerenone
Properties
CAS No. |
5285-14-3 |
|---|---|
Molecular Formula |
C22H29NaO4 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
sodium;3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |
InChI |
InChI=1S/C22H30O4.Na/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25;/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25);/q;+1/p-1/t16-,17+,18+,20+,21+,22-;/m1./s1 |
InChI Key |
MVNXTEDSNSFROP-RYVBEKKQSA-M |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C.[Na+] |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)
